![molecular formula C12H7Cl4N3OS B5372124 5-chloro-2-(methylthio)-N-(2,4,5-trichlorophenyl)pyrimidine-4-carboxamide](/img/structure/B5372124.png)
5-chloro-2-(methylthio)-N-(2,4,5-trichlorophenyl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-(methylthio)-N-(2,4,5-trichlorophenyl)pyrimidine-4-carboxamide is a chemical compound that has been synthesized and studied for its potential applications in scientific research. This compound has shown promising results in various studies, and its mechanism of action and physiological effects are still being explored.
Mechanism of Action
The mechanism of action of 5-chloro-2-(methylthio)-N-(2,4,5-trichlorophenyl)pyrimidine-4-carboxamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects
Studies have shown that this compound has both biochemical and physiological effects. It has been found to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit angiogenesis, which is the formation of new blood vessels that are necessary for the growth and spread of cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using 5-chloro-2-(methylthio)-N-(2,4,5-trichlorophenyl)pyrimidine-4-carboxamide in lab experiments is its potential anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro. However, one limitation is that its mechanism of action is not fully understood, and more research is needed to determine its effectiveness in vivo.
Future Directions
There are several future directions for the study of 5-chloro-2-(methylthio)-N-(2,4,5-trichlorophenyl)pyrimidine-4-carboxamide. One direction is to further investigate its potential use as an anticancer agent and to explore its mechanism of action in more detail. Another direction is to study its potential use as an insecticide and as a fungicide. Additionally, more research is needed to determine its safety and toxicity profile.
Synthesis Methods
The synthesis of 5-chloro-2-(methylthio)-N-(2,4,5-trichlorophenyl)pyrimidine-4-carboxamide involves the reaction of 2,4,5-trichloroaniline with thiourea, followed by reaction with methyl chloroformate and then with 5-chloro-2-amino-4-methylthiopyrimidine. The final product is obtained after purification through recrystallization.
Scientific Research Applications
5-chloro-2-(methylthio)-N-(2,4,5-trichlorophenyl)pyrimidine-4-carboxamide has been studied for its potential applications in various scientific research fields. It has been found to have anticancer properties and has shown promising results in inhibiting the growth of cancer cells. It has also been studied for its potential use as an insecticide and as a fungicide.
properties
IUPAC Name |
5-chloro-2-methylsulfanyl-N-(2,4,5-trichlorophenyl)pyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7Cl4N3OS/c1-21-12-17-4-8(16)10(19-12)11(20)18-9-3-6(14)5(13)2-7(9)15/h2-4H,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXZKIPWTBQBQQJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)C(=O)NC2=CC(=C(C=C2Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7Cl4N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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